molecular formula C9H10FN5O2S B2902573 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 941922-48-1

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2902573
CAS No.: 941922-48-1
M. Wt: 271.27
InChI Key: RDPVAEYGMFOONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide” is a chemical compound with the molecular formula C8H7FN3O2 . It is a white solid that can be prepared by industrial methods .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10FNO2S . The average mass of the molecule is 189.207 Da and the monoisotopic mass is 189.025970 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its solubility in DMSO is unknown . The molecular weight of the compound is 203.24 .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPVAEYGMFOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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